
5-Bromo-4,6-dimethylpyridin-2-amine
Overview
Description
5-Bromo-4,6-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of bromine and two methyl groups at specific positions on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-4,6-dimethylpyridin-2-amine can be synthesized through the bromination of 4,6-dimethylpyridin-2-amine. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an acetonitrile (CH3CN) solvent. The reaction is typically carried out at room temperature overnight, followed by purification using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Arylboronic Acids: Used in Suzuki-Miyaura coupling reactions.
Palladium Catalysts: Often employed in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Pyridine Derivatives: Formed through coupling reactions with various aryl groups.
Scientific Research Applications
Organic Synthesis
5-Bromo-4,6-dimethylpyridin-2-amine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids .
Pharmaceutical Chemistry
The compound is explored for its potential as a precursor in the development of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating bacterial infections.
- Neurotransmitter Modulation : The compound acts as an inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which may influence mood and behavior. This mechanism suggests its potential use in treating depression and anxiety disorders .
Antithrombotic Potential
A study evaluated the antithrombotic properties of this compound among various pyridine derivatives. The compound demonstrated moderate efficacy in inhibiting clot formation in vitro, indicating its potential therapeutic application in preventing thrombosis.
Triple Reuptake Inhibition
Another investigation focused on the compound's role as a triple reuptake inhibitor for biogenic amines. Findings suggest that it could be beneficial for conditions like depression and anxiety by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethylpyridin-2-amine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations to form new compounds. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-methylpyridin-2-amine
- 2-Amino-6-methylpyridin-3-ol
- 2-Amino-4,6-dimethylnicotinamide
- 2-Amino-5-fluoro-6-methylpyridine
Uniqueness
5-Bromo-4,6-dimethylpyridin-2-amine is unique due to the presence of both bromine and two methyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to participate in diverse chemical reactions, such as substitution and coupling, further enhances its utility in organic synthesis .
Biological Activity
5-Bromo-4,6-dimethylpyridin-2-amine (C7H9BrN2) is a pyridine derivative that has garnered interest in various fields due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom and two methyl groups attached to a pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound's molecular structure is pivotal in determining its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Biogenic Amine Transporters : Research indicates that this compound acts as an inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which are crucial for neurotransmitter reuptake. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior .
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism likely involves disrupting bacterial cell wall synthesis or function .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
- Antithrombotic Potential : A study evaluated various pyridine derivatives, including this compound, for their anti-thrombolytic activity. The compound demonstrated moderate efficacy in inhibiting clot formation in vitro, suggesting potential therapeutic applications in preventing thrombosis .
- Neurotransmitter Modulation : Another investigation focused on the compound's role as a triple reuptake inhibitor (TRI) for biogenic amines. The findings indicated that this compound could be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of a pre-functionalized pyridine scaffold. For example, bromination of 4,6-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C can introduce the bromo group at the 5-position. Optimization includes controlling stoichiometry (1.1–1.3 eq. NBS) and reaction time (6–12 hours) to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent effects. The bromine atom induces deshielding of adjacent protons (e.g., H-3 and H-5), while methyl groups appear as singlets (~δ 2.3 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms like bromine improve data resolution, and hydrogen bonding between amine groups can stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₇H₉BrN₂: 200.99 g/mol).
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine at C-5 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) replaces Br with aryl groups. Steric hindrance from adjacent methyl groups (C-4 and C-6) may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) or elevated temperatures (100–120°C) .
Q. What computational strategies are employed to predict the electronic and steric effects of substituents in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects. The bromine atom increases electron-withdrawing character at C-5, while methyl groups donate electrons, creating a polarized scaffold. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites for reaction planning. Solvent effects (PCM model) refine reactivity predictions .
Q. How does this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : The amine group enables derivatization into pharmacophores. For instance:
- Amide formation : React with activated carboxylic acids (EDC/HOBt) to generate libraries for kinase inhibition screening.
- Metal coordination : The pyridine nitrogen and amine group can chelate transition metals (e.g., Ru or Pt), useful in anticancer complex design .
Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?
- Methodological Answer : Methyl and bromine groups often cause rotational disorder. Mitigation strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- Twinning refinement (SHELXL TWIN command) for overlapping lattices.
- Occupancy refinement for disordered atoms, constrained to 50:50 or 60:40 ratios .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points for this compound: How can experimental variables be standardized?
- Methodological Answer : Variations (e.g., 145–152°C) arise from purity differences or polymorphic forms. Standardization steps:
Properties
IUPAC Name |
5-bromo-4,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMYMFNSHASRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452572 | |
Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89856-44-0 | |
Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4,6-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.